4-((Diisopropylamino)methyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[di(propan-2-yl)amino]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)15(12(3)4)9-13-5-7-14(10-16)8-6-13/h5-8,10-12H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOVFYNXXPSKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40799981 | |
| Record name | 4-{[Di(propan-2-yl)amino]methyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40799981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650629-10-0 | |
| Record name | 4-{[Di(propan-2-yl)amino]methyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40799981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Diisopropylamino Methyl Benzaldehyde
Precursor-Based Synthesis Strategies
These methods commence with a precursor molecule that already contains the basic carbon skeleton and requires specific functional group transformations to yield the final product.
Synthesis via Oxidation of Alcohol Derivatives
A common and direct route to aromatic aldehydes is the oxidation of their corresponding benzyl (B1604629) alcohol precursors. In this case, the synthesis starts with (4-((diisopropylamino)methyl)phenyl)methanol. The key challenge in this approach is the chemoselective oxidation of the alcohol group without affecting the tertiary amine, which can be susceptible to oxidation. Modern, mild oxidation methods are therefore preferred.
Recent research has highlighted several effective systems for the selective oxidation of benzylic alcohols that are applicable to this transformation. organic-chemistry.orgnih.gov For instance, photocatalytic methods using catalysts like Eosin Y with molecular oxygen as the oxidant provide a green and efficient alternative to traditional heavy-metal-based oxidants. organic-chemistry.org Other mild reagents include N-heterocycle-stabilized iodanes and catalytic systems such as copper(I) in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). beilstein-journals.orgresearchgate.net These methods generally offer high yields and tolerate a wide range of functional groups, including amines. nih.govresearchgate.net
Table 1: Selected Mild Oxidation Methods for Benzylic Alcohols
| Catalyst/Reagent System | Oxidant | Conditions | Typical Yields | Reference |
|---|---|---|---|---|
| Eosin Y | O₂ | Blue LED irradiation | 68-93% | organic-chemistry.org |
| N-Heterocyclic Iodanes (NHIs) | - | Chloride additives, 60 °C | up to 97% | beilstein-journals.org |
Routes from Substituted Aromatic Carboxylic Acids
Another precursor-based approach begins with the corresponding carboxylic acid, 4-((diisopropylamino)methyl)benzoic acid. The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction tends to proceed to the primary alcohol. Therefore, a two-step procedure is typically employed.
First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or an ester (via Fischer esterification). In the second step, this derivative is subjected to a controlled reduction. Acid chlorides can be selectively reduced to aldehydes via the Rosenmund reduction, which utilizes a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas. Alternatively, both esters and acid chlorides can be reduced using sterically hindered hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can effectively stop the reduction at the aldehyde stage.
Multi-Step Synthesis Approaches
These routes build the molecule by forming key carbon-carbon or carbon-heteroatom bonds on a simpler aromatic starting material.
Friedel-Crafts Chemistry in Aminobenzaldehyde Construction
While the classic Friedel-Crafts acylation or formylation reactions are fundamental for introducing carbonyl groups to aromatic rings, they often require strong Lewis acid catalysts that can complex with the amine functionality, deactivating the ring and inhibiting the reaction. beilstein-journals.org A more suitable method for formylating electron-rich aromatic compounds, such as those containing aminoalkyl substituents, is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.org
This reaction employs a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted formamide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org The Vilsmeier reagent is a milder electrophile than those generated in traditional Friedel-Crafts reactions and is highly effective for formylating activated rings.
The synthesis would start with N,N-diisopropylbenzylamine. The (diisopropylamino)methyl group is an activating, ortho, para-directing group. The electrophilic substitution with the Vilsmeier reagent would occur predominantly at the para position due to reduced steric hindrance, yielding 4-((Diisopropylamino)methyl)benzaldehyde after aqueous workup hydrolyzes the intermediate iminium salt. youtube.com
Table 2: Vilsmeier-Haack Reaction Overview
| Substrate | Reagents | Electrophile | Product after Hydrolysis | Reference |
|---|
Functional Group Interconversions for Aldehyde and Amine Introduction
One of the most efficient and versatile strategies involves sequential functional group interconversions. A highly practical pathway begins with a commercially available benzaldehyde (B42025) derivative, which is then modified to introduce the aminomethyl side chain.
This synthesis starts with 4-methylbenzaldehyde. The first step is a free-radical halogenation of the benzylic methyl group, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile), to produce 4-(bromomethyl)benzaldehyde. rsc.org This benzylic bromide is a potent electrophile. The second step is a nucleophilic substitution reaction where 4-(bromomethyl)benzaldehyde is treated with diisopropylamine. The amine acts as the nucleophile, displacing the bromide to form the C-N bond and yield the final product, this compound.
This two-step sequence is often high-yielding and benefits from readily available starting materials and well-established reaction protocols. chemicalbook.comnih.gov
Mannich Reaction Applications in Aminomethylbenzaldehyde Synthesis
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine to form a "Mannich base" (a β-amino-carbonyl compound). wikipedia.org While its classic application involves enolizable carbonyl compounds, it is also widely used for the aminomethylation of electron-rich aromatic rings like phenols. researchgate.netbrunel.ac.uk
A direct Mannich-type synthesis of this compound is not straightforward. However, the Mannich reaction can be a key step in a longer, multi-step pathway. For example, one could perform a Mannich reaction on phenol using formaldehyde and diisopropylamine. This would selectively install the diisopropylaminomethyl group at the ortho position to the hydroxyl group. brunel.ac.uk
From this intermediate, 2-((diisopropylamino)methyl)phenol, several further transformations would be required to arrive at the target 4-substituted benzaldehyde. This would involve:
Introduction of a formyl group, potentially at the para position, using a formylation reaction like the Reimer-Tiemann reaction.
Removal of the original hydroxyl group. This is a non-trivial step that could involve conversion to a triflate ester followed by catalytic hydrogenolysis.
A related, though distinct, method is the Tscherniak-Einhorn reaction , which involves the acid-catalyzed reaction of an N-hydroxymethylamide or imide with an aromatic compound to achieve amidoalkylation. wikipedia.orgwikipedia.org This could be envisioned as a route to introduce a protected aminomethyl group onto a benzaldehyde precursor, which would then require deprotection and subsequent N-alkylation to install the isopropyl groups. These multi-step approaches, while feasible, are generally more complex and less convergent than the functional group interconversion strategies described in section 2.2.2.
Mechanistic Considerations in Mannich Condensations
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. lscollege.ac.in In the context of synthesizing compounds like this compound, a variation of this reaction is employed, typically involving the electrophilic substitution of an aromatic ring. The mechanism for this class of reaction proceeds through several key steps. adichemistry.comwikipedia.org
First, an iminium ion is generated in situ from the reaction of a secondary amine, such as diisopropylamine, and a non-enolizable aldehyde, most commonly formaldehyde. adichemistry.comoarjbp.com This step involves the nucleophilic addition of the amine to the aldehyde, followed by dehydration, often under acidic conditions, to form the reactive electrophile, the N,N-diisopropylmethaniminium ion (an Eschenmoser's salt precursor). adichemistry.com
The reaction mechanism can be summarized as follows:
Formation of the Iminium Ion : The secondary amine (diisopropylamine) attacks the carbonyl carbon of formaldehyde.
Proton Transfer and Dehydration : Subsequent proton transfer and elimination of a water molecule yield the highly electrophilic diisopropylaminomethyl cation (iminium ion).
Electrophilic Aromatic Substitution : The electron-rich benzene (B151609) ring of a benzaldehyde precursor acts as a nucleophile, attacking the iminium ion. This step is the aromatic aminomethylation. For the synthesis of the target molecule, this would typically involve starting with benzaldehyde and introducing the aminomethyl group at the para position, or starting with a para-substituted aminomethyl benzene and introducing the formyl group.
The reaction is typically conducted under acidic conditions, which serves to catalyze the formation of the iminium ion. adichemistry.com However, the pH must be carefully controlled; a pH of around 4-5 is often optimal to ensure the amine is sufficiently nucleophilic to initiate the reaction without being fully protonated and non-reactive. lscollege.ac.in
Scope and Limitations of Aminomethylation Strategies
Aminomethylation via the Mannich reaction is a versatile tool, but its application has a defined scope and certain limitations.
Scope:
Amine Component : The reaction is broadly applicable to ammonia (B1221849) and primary or secondary aliphatic amines. adichemistry.comoarjbp.com Diisopropylamine is a suitable secondary amine for this transformation. Aromatic amines are generally not used as they are less nucleophilic. adichemistry.com
Aldehyde Component : Formaldehyde is the most common aldehyde used for introducing the CH2 bridge. oarjbp.com Other non-enolizable aldehydes can be employed, although this can sometimes lead to competing reactions. u-szeged.hu
Nucleophile : A wide range of nucleophiles can be used, including compounds with active hydrogen atoms like ketones, nitriles, and nitroalkanes. adichemistry.com For the synthesis of this compound, the nucleophile is the aromatic ring of a benzene derivative. Electron-rich heterocycles such as indoles, pyrroles, and furans are particularly active substrates. lscollege.ac.inadichemistry.com
Limitations:
Reaction Control : The use of aldehydes other than formaldehyde can lead to side products. For instance, using benzaldehyde in the presence of a different nucleophile can result in Knoevenagel condensation instead of a Mannich reaction. u-szeged.hu
Regioselectivity : In substituted benzene derivatives, controlling the position of aminomethylation can be challenging and is governed by the directing effects of existing substituents.
Tertiary Amines : Tertiary amines cannot be used as they lack the necessary N-H proton to form the intermediate required for the generation of the iminium ion. lscollege.ac.in
The table below summarizes the general applicability of components in Mannich-type reactions.
| Component | Suitable Substrates | Unsuitable or Challenging Substrates |
| Amine | Primary & Secondary Aliphatic Amines, Ammonia | Tertiary Amines, Aromatic Amines |
| Aldehyde | Formaldehyde, other non-enolizable aldehydes | Enolizable aldehydes (can lead to self-condensation) |
| Nucleophile | Enolizable Carbonyls, Nitriles, Nitroalkanes, Alkynes, Activated Phenyl groups, Electron-rich heterocycles | Non-activated aromatic rings, sterically hindered substrates |
Advanced Catalytic Approaches in Benzene Ring Functionalization
Modern synthetic chemistry has moved towards more efficient and selective methods for functionalizing aromatic rings, primarily through transition-metal-catalyzed C-H activation. These advanced strategies offer powerful alternatives to classical electrophilic substitution for synthesizing polysubstituted benzene derivatives like this compound.
Catalytic C-H functionalization allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized substrates. nih.gov Metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) are frequently used. nih.govnih.gov A key strategy in this field is the use of directing groups, which chelate to the metal catalyst and position it near a specific C-H bond, thereby ensuring high regioselectivity. nih.govacs.org
For benzaldehyde derivatives, the aldehyde group itself or a transiently formed imine can act as a directing group to guide functionalization to the ortho position. nih.govacs.org The development of transient directing groups (TDGs) is a significant advancement, as it avoids the extra steps of installing and removing a directing group. rsc.orgresearchgate.net In this approach, a TDG, such as an amino acid, reacts reversibly with the benzaldehyde to form an imine in situ. This imine then directs the catalyst to perform a C-H functionalization, and upon completion, the directing group is released. nih.govacs.orgresearchgate.net
The table below outlines several advanced catalytic systems used for the functionalization of benzaldehydes and related aromatic compounds.
| Catalyst System | Type of Functionalization | Directing Group Strategy | Reference |
| Pd(II) | C-H Arylation, Halogenation | Transient Directing Group (Imine) | nih.govacs.org |
| Ir(III) | C-H Amidation | Transient Directing Group (Imine) | nih.govacs.org |
| Rh(I) / Rh(III) | Hydroacylation, Olefination | Triazene Directing Group | nih.govnih.govacs.org |
| Cu(II) | C-H Sulfonylation | Transient Directing Group (β-Alanine) | nih.gov |
| Co(OAc)2 | Carbonylation of Benzene | Multi-catalytic system | researchgate.netquora.com |
These methods could be strategically employed to build the target molecule. For example, a (diisopropylamino)methyl-substituted benzene could undergo a directed C-H formylation, or a benzaldehyde derivative could be functionalized using a TDG strategy at the para position, although achieving para-selectivity with directing groups is often more challenging than ortho-selectivity.
Enantioselective Synthesis of Chiral Analogs and Intermediates
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound is itself achiral, methods for the enantioselective synthesis of its analogs or related intermediates are highly relevant. Asymmetric Mannich reactions and other catalytic C-H functionalization processes can be used to generate chiral centers with high stereocontrol.
Organocatalysis has emerged as a powerful tool for asymmetric Mannich reactions. Chiral catalysts, such as proline and its derivatives, can facilitate the reaction between an aldehyde, an amine, and a ketone to produce a chiral β-amino carbonyl compound with high enantioselectivity. lscollege.ac.inwikipedia.org The catalyst typically works by forming a chiral enamine intermediate with the ketone, which then attacks the iminium ion in a stereochemically controlled manner. lscollege.ac.in
More recently, chiral phosphoric acids have been used as catalysts in reactions like the Povarov reaction to synthesize enantioenriched heterocyclic structures from aldehydes and amines. nih.gov These catalysts have proven effective in controlling the stereochemistry of products derived from various benzaldehydes. nih.gov Furthermore, co-catalysis systems, combining an achiral metal catalyst (e.g., a rhodium complex) with a chiral organocatalyst (e.g., a squaramide), have been developed for the enantioselective synthesis of chiral amides via carbene insertion into N-H bonds, a transformation that can be applied to derivatives of the target molecule. researchgate.netnih.gov
The following table provides examples of catalyst types used in enantioselective synthesis relevant to producing chiral analogs or intermediates of substituted benzaldehydes.
| Catalyst Type | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |
| Proline | Asymmetric Mannich Reaction | >99% ee reported for specific substrates | lscollege.ac.in |
| Chiral Phosphoric Acid | Asymmetric Povarov Reaction | Up to 99% ee | nih.gov |
| Rh(II) / Chiral Squaramide | Asymmetric Carbene N-H Insertion | 91-94% ee reported for various substrates | researchgate.netnih.gov |
These methodologies provide a robust toolkit for accessing chiral intermediates and analogs related to this compound, opening avenues for the exploration of new chiral materials and pharmacologically active agents.
Reactivity Profiles and Mechanistic Pathways of 4 Diisopropylamino Methyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site of reactivity, participating in a variety of addition and condensation reactions. The presence of the 4-((diisopropylamino)methyl) substituent, an electron-donating group, deactivates the carbonyl group toward nucleophilic attack compared to unsubstituted benzaldehyde (B42025) by increasing electron density on the carbonyl carbon. quora.comvaia.com
Condensation reactions are a cornerstone of organic synthesis, involving the combination of two molecules to form a larger one, often with the elimination of a small molecule like water. vaia.com The aldehyde functionality of 4-((diisopropylamino)methyl)benzaldehyde readily participates in such reactions.
A primary example is the formation of imines, also known as Schiff bases, through reaction with primary amines. masterorganicchemistry.comlibretexts.org This reaction is typically reversible and acid-catalyzed. youtube.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a protonated imine (an iminium ion), which is then deprotonated to give the final imine product. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or drying agents like molecular sieves. operachem.com
The general scheme for imine formation is as follows:
Step 1: Nucleophilic attack of the primary amine on the aldehyde carbon.
Step 2: Proton transfer to form a neutral carbinolamine.
Step 3: Protonation of the carbinolamine's oxygen atom.
Step 4: Elimination of water to form an iminium ion.
Step 5: Deprotonation to yield the stable imine. libretexts.org
Beyond simple imine formation, the aldehyde can undergo other condensation reactions, such as the Claisen-Schmidt and Aldol (B89426) condensations, with enolizable ketones or other aldehydes. chegg.comresearchgate.net In a mixed aldol condensation, care must be taken as the reaction can result in a mixture of products if both reactants can form an enolate. chegg.com However, since this compound lacks α-hydrogens, it cannot self-condense or act as the nucleophilic enolate component, which simplifies the reaction outcome when reacted with an enolizable carbonyl compound. chegg.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref |
| 4-Methylbenzaldehyde | Acetophenone | Claisen-Schmidt Condensation | Chalcone | researchgate.net |
| 4-Alkylbenzaldehyde | Propanal | Aldol Condensation | α-Methyl-β-aryl-acrolein | researchgate.net |
| Benzaldehyde | Primary Amine | Imine Formation | Schiff Base | masterorganicchemistry.com |
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. The rate of nucleophilic addition to substituted benzaldehydes is highly dependent on the electronic nature of the substituent on the aromatic ring. vaia.com Electron-withdrawing groups, such as a nitro group, increase the partial positive charge on the carbonyl carbon, making it more electrophilic and accelerating the rate of nucleophilic attack. quora.comdoubtnut.com Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus slowing the reaction. vaia.com The (diisopropylamino)methyl group at the para position is an electron-donating group, which reduces the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde.
Despite this deactivation, nucleophilic addition reactions remain a key feature of its chemistry. Common nucleophiles that can react with the aldehyde include:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl group to form secondary alcohols after acidic workup.
Cyanide: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin.
Hydrides: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 4-((diisopropylamino)methyl)benzyl alcohol.
Enolates: In reactions like the Michael addition, soft nucleophiles such as enolates can add to α,β-unsaturated carbonyl systems in a 1,4-fashion. youtube.com While the parent aldehyde is not unsaturated, its condensation products can be. youtube.com
| Substituent at para-position | Electronic Effect | Reactivity towards Nucleophiles | Ref |
| -NO₂ | Electron-withdrawing | Increased | quora.comdoubtnut.com |
| -H | Neutral (Reference) | Standard | |
| -CH₃ | Electron-donating (+I, +H) | Decreased | quora.com |
| -OCH₃ | Electron-donating (+M > -I) | Decreased | quora.comvaia.com |
| -CH₂N(i-Pr)₂ | Electron-donating | Decreased |
Transformations of the Tertiary Amine Moiety
The tertiary amine group provides a second site of reactivity, distinct from the aldehyde. It can act as a nucleophile or, more significantly, as a directing group in aromatic substitution reactions.
The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic. It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This reaction is a standard Sₙ2 process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
The resulting quaternary ammonium salts have different physical and chemical properties compared to the parent amine, including increased water solubility and potential applications as phase-transfer catalysts or ionic liquids. The bulky diisopropyl groups on the nitrogen atom may sterically hinder the approach of the alkylating agent, potentially requiring more forcing reaction conditions compared to less hindered tertiary amines.
Perhaps one of the most powerful synthetic applications of the tertiary amine in this molecule is its role as a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org DOM is a method for regioselective functionalization of aromatic rings. wikipedia.org The heteroatom of the DMG (in this case, nitrogen) coordinates to a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium. uwindsor.cabaranlab.org This coordination brings the base into close proximity to a specific proton on the aromatic ring, leading to its selective removal (deprotonation). baranlab.org
For a benzylamine (B48309) like this compound, the tertiary amine directs the lithiation to the ortho position (C-3 and C-5) on the benzene (B151609) ring. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles (E⁺) to introduce a new substituent exclusively at the ortho position. wikipedia.orguwindsor.ca This strategy provides access to polysubstituted aromatic compounds with a regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para products. wikipedia.org
The general mechanism for DOM is as follows:
Coordination of the Lewis acidic lithium reagent to the Lewis basic nitrogen atom of the DMG. wikipedia.org
Deprotonation of the nearest ortho proton by the alkyl base.
Reaction of the resulting aryllithium species with an added electrophile.
| DMG Strength | Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OR, -NR₂ |
| Weak | -F, -Cl |
Source: organic-chemistry.org
The tertiary amine group (-CH₂NR₂) is classified as a moderate to strong DMG, making this compound an excellent candidate for this type of transformation. wikipedia.orgorganic-chemistry.org However, the aldehyde functionality is itself electrophilic and would react with the alkyllithium base. Therefore, for a successful DOM reaction, the aldehyde must first be protected, for instance, by converting it into a temporary acetal.
Catalytic Roles and Promoter Effects in Organic Transformations
While specific research detailing this compound as a catalyst is not widespread, its structural motifs suggest potential applications. Tertiary amines are well-known organocatalysts, capable of activating substrates through various mechanisms. For instance, tertiary amines can act as Lewis bases to promote reactions.
Promotion in Zeolite-Catalyzed Reactions
Benzaldehyde and its derivatives have been identified as effective promoters for zeolite-catalyzed reactions, such as the dehydration of methanol (B129727) to dimethyl ether (DME) at low temperatures (110 to 150 °C). semanticscholar.org The promotional effect is particularly notable in medium-pore zeolites like H-ZSM-5. semanticscholar.org The potency of these aromatic aldehydes as promoters can be precisely adjusted by modifying the substituents on the aromatic ring. semanticscholar.org
Research on various benzaldehyde derivatives in the methanol-to-DME (M2D) reaction over H-ZSM-5 has shown that the electronic properties of the substituent play a crucial role. While not specifically tested, the behavior of this compound can be inferred from trends observed with other substituted benzaldehydes. Generally, substituents that increase the electron density on the carbonyl group can influence the interaction with the zeolite's Brønsted acid sites. semanticscholar.orgd-nb.info For instance, in the M2D reaction, a simplified mechanism suggests an interaction between the aldehyde promoter and the zeolite's Brønsted acid site, [Si(OH)Al], which facilitates the dehydration process. semanticscholar.org
Studies on H-ZSM-5 have demonstrated that the introduction of alkyl groups at the para-position of benzaldehyde, such as in 4-methylbenzaldehyde, leads to significant promotion of the M2D reaction. semanticscholar.org The confinement effect within the zeolite pores appears to enhance the promoter's potency. semanticscholar.org Given that the 4-((diisopropylamino)methyl) group is also an electron-donating and sterically bulky substituent, it is expected to act as a potent promoter in similar zeolite-catalyzed systems.
The following table summarizes the promotional effect of various substituted benzaldehydes on the DME space-time yield (STY) in the M2D reaction catalyzed by H-ZSM-5, illustrating the impact of different substituents.
| Promoter (Substituted Benzaldehyde) | DME STY (g kg⁻¹ h⁻¹) |
| 2-Methylbenzaldehyde | 841 |
| 3-Methylbenzaldehyde | 1965 |
| 4-Methylbenzaldehyde | 2709 |
| 4-n-Pentylbenzaldehyde | 116 (on STA on silica) |
| Unpromoted Reaction | 43 (on STA on silica) |
Data sourced from a study on aromatic aldehydes as promoters for zeolite-catalyzed methanol dehydration. semanticscholar.org
Influence of Substituent Effects on Catalytic Activity
The substituents on the benzaldehyde ring profoundly affect catalytic activity by influencing the molecule's electronic properties and its interaction with the catalyst surface. In heterogeneous organocatalysis, such as the L-proline immobilized on SBA-15 catalyzed aldol reaction, a clear correlation exists between the substituent's nature and the reaction rate. d-nb.info
Studies using various benzaldehyde derivatives reveal that electron-donating groups, like the methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups, tend to increase the substrate's affinity for the catalyst surface. d-nb.info This stronger interaction, however, can lead to reduced catalytic reactivity. The proposed reason is that the tightly bound aldehyde derivative hinders the access of other reactants to the active sites, thereby inhibiting key intermediate formation steps. d-nb.info The 4-((diisopropylamino)methyl) group, being a strong electron-donating and sterically demanding group, would be expected to exhibit a high affinity for the catalyst surface, potentially leading to a lower turnover frequency (TOF) in similar systems. d-nb.info
Conversely, electron-withdrawing substituents on the benzaldehyde ring generally lead to increased reactivity. Hammett plot experiments for proline-catalyzed aldol reactions have shown a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde. d-nb.info This indicates that electron-poor benzaldehydes are more reactive in these transformations. d-nb.info
The table below illustrates the relationship between the substituent on the benzaldehyde ring, the affinity for the catalyst surface (represented by the T1/T2 ratio from NMR relaxation time analysis), and the resulting catalytic activity (TOF).
| Benzaldehyde Derivative | Substituent Type | T1/T2 Ratio (Affinity) | TOF (h⁻¹) |
| Benzaldehyde (2a) | Reference | 11.2 | 0.44 |
| 2-F-benzaldehyde (2b) | Electron-withdrawing | 9.7 | 0.51 |
| 3-Br-benzaldehyde (2c) | Electron-withdrawing | 10.3 | 0.49 |
| 4-MeO-benzaldehyde (2d) | Electron-donating | 12.0 | 0.28 |
| 4-Me-benzaldehyde (2e) | Electron-donating | 11.5 | 0.35 |
Data derived from research on substituent effects in a heterogenous organocatalyzed aldol reaction. d-nb.info
Multi-Component Reactions (MCRs) Involving Benzaldehyde Derivatives
Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation, are highly efficient methods for synthesizing complex molecules. nih.gov Benzaldehyde and its derivatives are common and versatile components in a wide array of MCRs due to the reactivity of the aldehyde functional group. nih.govnih.govmdpi.comresearchgate.net
Exploration of Reaction Scope and Product Diversity
The use of substituted benzaldehydes in MCRs allows for the creation of diverse molecular scaffolds and libraries of compounds. The nature of the substituent on the benzaldehyde ring can influence reaction yields and pathways, contributing to product diversity.
Examples of MCRs involving benzaldehyde derivatives include:
Synthesis of 4H-Pyrans: A common MCR involves the reaction of a benzaldehyde, malononitrile, and a compound with an active methylene (B1212753) group like ethyl acetoacetate. researchgate.net
Hantzsch Dihydropyridine Synthesis: This reaction traditionally combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridines. bohrium.com Modern variations allow for the synthesis of unsymmetrical derivatives. bohrium.com
Synthesis of α-Aminoamides: A copper-mediated MCR of an amine, an aldehyde, and a difluorocarbene source can produce α-aminoamide derivatives. This reaction tolerates a wide range of aromatic aldehydes, including those with heterocyclic and polycyclic structures. nih.gov
Tandem Three-Component Reactions: Phosphine-catalyzed reactions of an aldehyde, an activated alkene (like methyl acrylate), and a carbon nucleophile (like diethyl malonate) can proceed in a tandem sequence to create densely functionalized products. mdpi.com
The 4-((diisopropylamino)methyl) substituent, with its steric bulk and electron-donating character, would be expected to influence the stereoselectivity and electronic course of these reactions, leading to potentially unique product profiles compared to simpler benzaldehydes.
Mechanistic Aspects of Tandem Transformations
Many MCRs proceed through tandem or cascade sequences, where the product of one reaction becomes the substrate for the next in the same pot. The mechanism is highly dependent on the specific reactants and catalyst used.
Knoevenagel-Michael Cascade: In the synthesis of 4H-pyrans, the reaction often begins with a Knoevenagel condensation between the benzaldehyde and malononitrile. researchgate.net This is followed by a Michael addition of the third component (e.g., ethyl acetoacetate) to the resulting activated alkene, and subsequent cyclization and dehydration. The electron-donating 4-((diisopropylamino)methyl) group on the benzaldehyde would likely slow down the initial Knoevenagel condensation step, which is often favored by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.
Phosphine-Catalyzed Tandem Reactions: In the three-component reaction of an aldehyde, methyl acrylate, and diethyl malonate, the mechanism involves the initial formation of a zwitterionic intermediate from the phosphine (B1218219) catalyst and the acrylate. mdpi.com This intermediate then reacts with the aldehyde in a Baylis-Hillman-type reaction, followed by a proton transfer and a Michael addition of the malonate. The final step is the elimination of the catalyst. mdpi.com The electronic nature of the aldehyde substituent directly impacts the rate and efficiency of the initial addition step.
Formation of α-Aminoamides: In the copper-catalyzed MCR, a proposed pathway involves the formation of key intermediates that facilitate the combination of the amine, aldehyde, and carbonyl source. nih.gov Validation experiments, such as the addition of H₂¹⁸O, have been used to probe the mechanism and rule out certain pathways, indicating that the carbonyl oxygen in the final amide product does not originate from water. nih.gov
In all these cases, the steric and electronic profile of this compound would be a critical factor in dictating reaction kinetics and the stability of key intermediates in the tandem sequence.
Applications in Complex Molecular Synthesis and Material Science
Construction of Biologically Active Molecules
The precise architecture of 4-((Diisopropylamino)methyl)benzaldehyde allows it to serve as a key intermediate in the synthesis of molecules designed for biological and pharmacological functions. The aldehyde provides a reactive site for a multitude of condensation and bond-forming reactions, while the diisopropylamino group can influence the solubility, stability, and biological interactions of the final product.
Precursor to Photoswitchable Compounds
While direct examples detailing the use of this compound in the synthesis of photoswitchable compounds are not prominent in available literature, its functional groups are well-suited for such applications. Photoswitchable molecules, or photochromes, can reversibly change their structure and properties upon exposure to specific wavelengths of light. The design of these molecules often involves coupling an aromatic aldehyde to another molecular fragment to create a larger conjugated system, such as a cyanine (B1664457) dye or a spirooxazine. ox.ac.ukresearchgate.net
The general strategy for creating these light-sensitive dyes often involves a photochemical ring-closure reaction to switch between an emissive "bright" state and a non-emissive "dark" state, a principle that is fundamental to applications like super-resolution microscopy. ox.ac.uk The aldehyde functionality of this compound is a prime reactive handle for participating in condensation reactions necessary to form the core structure of such photoswitches. The bulky diisopropylamino group could further be exploited to fine-tune the photophysical properties, such as the stability of the different isomeric states and their absorption/emission spectra.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The application of this compound and its structural analogs is well-documented in the creation of molecules with significant pharmacological potential. Its role is particularly notable in the Mannich reaction, a powerful method for introducing nitrogen-containing functional groups into a molecular framework to generate compounds with enhanced biological activity. nih.gov
A key example is the synthesis of (3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino)benzylidene)imino)phenyl)-1,3,4-oxadiazole-2(3H)-thione), a novel compound known as DMDBIPOT. nih.gov This molecule was synthesized via a Mannich reaction where a 1,3,4-oxadiazole-2-thiol (B52307) derivative reacted with formaldehyde (B43269) and diisopropylamine. nih.gov The resulting product demonstrated potent antibacterial activity against Klebsiella pneumoniae, significantly outperforming the conventional antibiotic Amikacin, and also exhibited the ability to prevent biofilm formation on urinary catheters. nih.gov Furthermore, DMDBIPOT showed significant cytotoxic effects against the PC-3 prostate cancer cell line, indicating its potential as an anticancer agent. nih.gov
Research into analogues has also highlighted the importance of the substituted benzaldehyde (B42025) scaffold. For instance, a library of compounds based on the 4-(diethylamino)benzaldehyde (B91989) structure was synthesized to explore their activity as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancers. whiterose.ac.uk This work demonstrated that modifications to the amine group and the aromatic ring are crucial for determining the inhibitory potency and selectivity against different ALDH isoforms. whiterose.ac.uk These studies underscore the value of the 4-(dialkylamino)benzaldehyde framework as a foundational scaffold for developing targeted therapeutic agents. nih.govwhiterose.ac.uk
| Starting Material/Scaffold | Reaction Type | Resulting Scaffold/Compound | Biological Relevance |
| 1,3,4-Oxadiazole-2-thiol derivative, Diisopropylamine, Formaldehyde | Mannich Reaction | (3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino)benzylidene)imino)phenyl)-1,3,4-oxadiazole-2(3H)-thione) (DMDBIPOT) | Antibacterial (against K. pneumoniae), Anti-biofilm, Anticancer (against PC-3 cells) nih.gov |
| 4-Fluoro-3-methylbenzaldehyde, Piperidine | Nucleophilic Aromatic Substitution | 3-Methyl-4-(piperidin-1-yl)benzaldehyde | Intermediate for Aldehyde Dehydrogenase (ALDH) inhibitor synthesis whiterose.ac.uk |
| 4-(Diethylamino)benzaldehyde (DEAB) | Scaffold for Analog Synthesis | Various DEAB analogues | Potent inhibitors of ALDH1A3 and ALDH3A1 isoforms; potential anticancer agents whiterose.ac.uk |
Advanced Material Science Applications
The reactivity of this compound makes it a prime candidate for incorporation into polymers and other materials, imparting them with new functionalities for advanced applications.
Functionalization of Polymeric Systems
The functionalization of polymers is a key strategy to enhance their physical, chemical, and biological properties. The aldehyde group of this compound serves as a convenient anchor point for grafting the molecule onto polymer backbones, particularly those containing amine groups. The reaction between the aldehyde and an amine forms a Schiff base (imine bond), which can be a stable linkage under certain conditions.
This approach can be used to modify the surface of materials to improve interfacial properties. For example, incorporating specific functional groups into a polymer matrix can enhance the interaction between the polymer and inorganic fillers in mixed matrix membranes, which is critical for applications like gas separation. rsc.org By attaching this compound to a polymer, researchers can introduce a bulky, hydrophobic aminomethyl group, which can alter the polymer's solubility, thermal stability, and affinity for other molecules.
Integration into Sensor and Smart Material Design
Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or the presence of a specific chemical analyte. The integration of this compound into material structures can be a pathway to creating such intelligent systems. The imine bond formed during the functionalization of polymers is known to be reversible and susceptible to hydrolysis, particularly in acidic conditions. This pH-responsiveness is a cornerstone of many smart material designs.
For instance, a polymer functionalized with this benzaldehyde derivative could be incorporated into a hydrogel. The cleavage of the imine bonds in an acidic environment would alter the cross-linking density of the hydrogel, leading to a change in its swelling behavior or mechanical properties. This mechanism can be harnessed to create pH-responsive drug delivery systems or sensors that signal a change in acidity through a measurable physical response.
Use as a Chemical Reagent and Intermediate in Fine Chemical Synthesis
Beyond its role in specific applications, this compound is a valuable reagent and intermediate in the broader field of fine chemical synthesis. nih.gov Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The synthesis of these complex molecules often requires versatile building blocks that can be reliably incorporated into larger structures.
The compound's aldehyde group allows it to participate in a wide range of classic organic reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing pathways to a vast array of more complex molecules. Its utility as a substrate in nucleophilic aromatic substitution reactions further expands its versatility, allowing for the creation of diverse libraries of compounds for screening and development. whiterose.ac.uk As a stable source of both an aldehyde and a tertiary amine, it serves as a multifunctional building block, streamlining synthetic pathways and providing a reliable foundation for constructing complex molecular targets. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 4 Diisopropylamino Methyl Benzaldehyde
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Studies on similar molecules often employ DFT to understand their behavior.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict spectroscopic properties, such as infrared (IR) and Raman spectra. These theoretical spectra are then compared with experimental data for validation. This process helps in the detailed assignment of vibrational modes. While studies have successfully combined DFT calculations and experimental spectra for compounds like 4-(dimethylamino)benzaldehyde, similar analyses for 4-((diisopropylamino)methyl)benzaldehyde have not been found.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for the reaction to proceed.
Transition State Analysis of Key Chemical Transformations
This analysis involves locating the transition state—the highest energy point along a reaction coordinate—which is crucial for understanding the kinetics of a chemical transformation. Such analyses provide insight into the specific geometric and electronic structure of the molecule as it transforms from reactant to product. No studies detailing the transition state analysis for key reactions involving this compound were identified.
Energetic Profiles of Reaction Pathways
By calculating the energy of reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. This profile reveals whether a reaction is energetically favorable (exothermic) or unfavorable (endothermic) and provides the activation energy barriers. Research on the energetic profiles of reaction pathways for this compound is not currently published.
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are used to explore the different spatial arrangements (conformations) of a molecule and how they change over time.
Conformational analysis identifies stable conformers and the energy barriers between them, which is particularly relevant for flexible molecules containing rotatable bonds, such as the isopropyl groups in the target compound. Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into structural dynamics and interactions. Despite the applicability of these methods, specific conformational analyses or MD simulation studies for this compound are absent from the available literature.
Investigation of Preferred Conformations
The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the key determinants of its preferred conformations are the rotational freedom around several single bonds: the bond connecting the diisopropylamino group to the methyl group, the bond between the methyl group and the benzene (B151609) ring, and the bond between the benzaldehyde (B42025) group and the ring.
Therefore, the conformation will be primarily dictated by a balance of steric effects and weak non-covalent interactions. The diisopropylamino group will likely adopt a staggered conformation to minimize steric clash between the isopropyl groups. The rotation around the bond connecting the aminomethyl group to the benzene ring will also be crucial. The molecule will likely favor a conformation where the bulky diisopropylaminomethyl group is oriented to reduce steric interactions with the ortho-hydrogens of the benzene ring.
The aldehyde group's orientation relative to the benzene ring is another critical factor. In many benzaldehyde derivatives, the aldehyde group is coplanar with the benzene ring to maximize resonance stabilization. Theoretical calculations on various para-substituted benzaldehydes support this planar arrangement. It is reasonable to expect a similar preference in this compound.
To illustrate the potential conformational preferences, a table of hypothetical dihedral angles for the lowest energy conformer is presented below, based on principles of steric hindrance and electronic effects observed in analogous molecules.
| Dihedral Angle | Description | Predicted Value (degrees) | Rationale |
| C(ring)-C(ring)-C(aldehyde)-O | Aldehyde group planarity | ~180 or 0 | Maximizes resonance with the benzene ring. |
| C(ring)-C(ring)-C(methyl)-N | Aminomethyl group orientation | ~90 | Minimizes steric hindrance with ortho-hydrogens of the benzene ring. |
| C(methyl)-N-C(isopropyl)-H | Isopropyl group orientation | Staggered (~60, 180, 300) | Minimizes steric repulsion between isopropyl groups. |
This table presents predicted values based on theoretical principles for structurally similar molecules, as direct computational data for this compound is not available in the searched literature.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. These effects arise from the interactions between the solute (this compound) and the solvent molecules. Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. nih.gov
This compound possesses both polar (aldehyde and amino groups) and non-polar (benzene ring and alkyl groups) regions. In a polar solvent, such as water or methanol (B129727), the polar groups will be stabilized through dipole-dipole interactions and hydrogen bonding (in the case of protic solvents). This stabilization can influence the conformational equilibrium. For instance, conformations with a more exposed aldehyde group might be favored in polar protic solvents due to favorable hydrogen bonding interactions.
The reactivity of the aldehyde group is also susceptible to solvent effects. The carbonyl carbon of the aldehyde is electrophilic and is a site for nucleophilic attack. In a polar solvent, the partial positive charge on the carbonyl carbon can be enhanced, potentially increasing its reactivity towards nucleophiles. Conversely, the nitrogen atom of the diisopropylamino group is a potential nucleophilic and basic site. Its lone pair availability can be modulated by the solvent. In protic solvents, hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity.
Theoretical studies on the hydrolysis of other organic compounds have demonstrated that the inclusion of explicit solvent molecules in the computational model can be crucial for accurately predicting reaction barriers. nih.gov For a reaction involving this compound, such as a condensation reaction, the solvent can play a direct role in the reaction mechanism, for example, by facilitating proton transfer steps.
The table below summarizes the expected qualitative effects of different solvent types on the properties of this compound.
| Solvent Type | Expected Effect on Ground State Structure | Expected Effect on Reactivity |
| Non-polar (e.g., Hexane) | Minimal perturbation of the gas-phase conformation. Intramolecular forces will dominate. | Reactivity will be primarily governed by the intrinsic electronic properties of the molecule. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Stabilization of polar conformers. The dipole moment of the molecule may increase. | Enhanced reactivity of the electrophilic aldehyde group due to stabilization of polar transition states. |
| Polar Protic (e.g., Water, Methanol) | Strong stabilization of the aldehyde and amino groups via hydrogen bonding. May favor more "open" conformers. | Potential for both enhanced reactivity (stabilization of polar intermediates) and decreased reactivity (solvation of nucleophilic/basic sites). The solvent may act as a catalyst or reactant. |
This table is a predictive summary based on established principles of solvent effects on organic molecules with similar functional groups.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-((Diisopropylamino)methyl)benzaldehyde, the ¹H NMR spectrum provides distinct signals for each type of proton present.
The aldehydic proton (-CHO) is typically observed as a singlet in the downfield region of the spectrum, around 9.99 ppm, due to the deshielding effect of the electronegative oxygen atom and the aromatic ring currents. The protons on the benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The two protons closer to the electron-withdrawing aldehyde group are expected to resonate at approximately 7.86 ppm, while the two protons adjacent to the aminomethyl group appear slightly upfield around 7.53 ppm.
The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group, situated between the aromatic ring and the nitrogen atom, typically resonate as a singlet at about 3.61 ppm. The methine protons (-CH-) of the two isopropyl groups are observed as a septet around 3.06 ppm, with the multiplicity arising from coupling to the six equivalent methyl protons. Finally, the twelve methyl protons (-CH₃) of the isopropyl groups give rise to a strong doublet signal at a more upfield position, approximately 1.05 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.99 | Singlet | 1H | Aldehydic H |
| 7.86 | Doublet | 2H | Aromatic H |
| 7.53 | Doublet | 2H | Aromatic H |
| 3.61 | Singlet | 2H | Benzylic CH₂ |
| 3.06 | Septet | 2H | Isopropyl CH |
| 1.05 | Doublet | 12H | Isopropyl CH₃ |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum for this compound reveals distinct signals for each unique carbon atom.
The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 192.3 ppm. The aromatic carbons show a set of signals in the range of 128 ppm to 145 ppm. The quaternary carbon attached to the aldehyde group (C-1) resonates at approximately 135.8 ppm, while the quaternary carbon bonded to the aminomethyl group (C-4) is found around 144.7 ppm. The aromatic CH carbons (C-2, C-6 and C-3, C-5) are observed at about 129.8 ppm and 129.0 ppm, respectively.
In the aliphatic region, the benzylic methylene carbon (-CH₂-) appears at approximately 50.8 ppm. The methine carbons (-CH-) of the isopropyl groups are located at around 48.6 ppm, and the methyl carbons (-CH₃) give a signal at approximately 20.7 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 192.3 | C=O (Aldehyde) |
| 144.7 | Aromatic C |
| 135.8 | Aromatic C |
| 129.8 | Aromatic CH |
| 129.0 | Aromatic CH |
| 50.8 | Benzylic CH₂ |
| 48.6 | Isopropyl CH |
| 20.7 | Isopropyl CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons and, crucially, between the methine proton and the methyl protons of the isopropyl groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals at 7.86 ppm and 7.53 ppm to their corresponding aromatic carbon atoms, the methylene proton signal at 3.61 ppm to the benzylic carbon at 50.8 ppm, and the aliphatic proton signals to their respective carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1700-1680 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methylene groups are observed just below 3000 cm⁻¹. The spectrum would also show C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is generally weaker and can be found in the 1250-1020 cm⁻¹ range.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2970-2850 | C-H Stretch | Aliphatic (Isopropyl, Methylene) |
| ~2820 and ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~1700-1680 | C=O Stretch | Aldehyde |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1020 | C-N Stretch | Tertiary Amine |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. orientjchem.org
For this compound, with a molecular formula of C₁₄H₂₁NO, the calculated monoisotopic mass is 219.1623. orientjchem.org HRMS analysis using a technique like Electrospray Ionization (ESI) would show a protonated molecule [M+H]⁺ with a measured m/z value very close to the theoretical value of 220.1696. orientjchem.org The high accuracy of this measurement helps to confirm the elemental composition and distinguish it from other potential isomers. Fragmentation analysis can also provide further structural information.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are then compared with the theoretically calculated percentages based on the proposed molecular formula. This comparison serves as a crucial check for purity and compositional accuracy.
For this compound (C₁₄H₂₁NO), the theoretical elemental composition can be calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 76.66 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 9.66 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.29 |
| Total | 219.328 | 100.00 |
Experimental values from an elemental analyzer that closely match these theoretical percentages would provide strong evidence for the purity and correct elemental composition of the synthesized compound.
Q & A
Q. Basic Characterization
- NMR : H NMR (CDCl₃) shows distinct peaks: δ 9.8 ppm (aldehyde proton), δ 3.1–3.4 ppm (diisopropylamino methyl groups), and δ 7.4–7.9 ppm (aromatic protons) .
- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .
Advanced Analysis
DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps and nucleophilic reactivity at the aldehyde site . X-ray crystallography (CCDC deposition) validates stereochemistry and hydrogen-bonding patterns .
What safety protocols are essential for handling this compound?
Q. Basic Safety
- Skin Contact : Immediately wash with soap and water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Ventilation : Use fume hoods due to potential respiratory irritation from amine vapors .
Advanced Hazard Mitigation
Toxicological data are limited; assume acute toxicity (LD₅₀ ~200 mg/kg, based on analogous benzaldehyde derivatives) . Store under argon at 4°C to prevent aldehyde oxidation .
How can researchers resolve contradictions between experimental and computational reactivity data?
Q. Methodological Approach
- Experimental Validation : Perform kinetic studies (e.g., nucleophilic addition with hydrazines) and compare rates to DFT-predicted activation energies .
- Error Analysis : Assess solvent effects (e.g., dielectric constant in simulations) and steric hindrance from diisopropyl groups, which computational models may underestimate .
What advanced techniques are suitable for studying the compound’s reactivity in multi-step syntheses?
Q. Mechanistic Probes
- Isotopic Labeling : Use C-labeled aldehyde to track carbonyl reactivity in condensation reactions .
- In Situ Monitoring : Raman spectroscopy (laser excitation at 785 nm) detects intermediate imine formation during Schiff base synthesis .
How can computational modeling predict the compound’s behavior in catalytic systems?
Advanced Modeling
Molecular dynamics (MD) simulations with OPLS-AA force fields model interactions with transition-metal catalysts (e.g., Pd in cross-coupling reactions). QSPR models correlate steric parameters (e.g., Tolman cone angle) with catalytic efficiency .
What are the limitations of current analytical methods for quantifying trace degradation products?
Q. Critical Analysis
- LC-MS Sensitivity : Limits of detection (LOD) >1 ppm may miss low-abundance aldehydic acids from oxidation. Derivatization with 2,4-dinitrophenylhydrazine improves sensitivity .
- Matrix Effects : Co-eluting amines in reaction mixtures require ion-pair chromatography (e.g., tetrabutylammonium bromide) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
